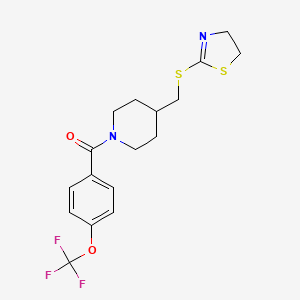
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylcyclopropane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Cyclopropanation: The phenylcyclopropane group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the indole moiety with the piperazine ring and the phenylcyclopropane group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The phenylcyclopropane group may contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
Uniqueness
2-(1H-indol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, piperazine ring, and phenylcyclopropane group collectively contribute to its potential as a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-indol-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(17-27-11-10-19-8-4-5-9-22(19)27)25-12-14-26(15-13-25)24(29)21-16-20(21)18-6-2-1-3-7-18/h1-11,20-21H,12-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNKAAGUVZOIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2381428.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)









![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
